molecular formula C15H17NO4 B13231346 Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate

Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate

Cat. No.: B13231346
M. Wt: 275.30 g/mol
InChI Key: RXXFBQFIZWYXCC-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate: is a chemical compound with the molecular formula C15H17NO4 and a molecular weight of 275.30 g/mol . This compound is of interest due to its unique structure, which includes a piperidine ring and a formyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with biological receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate is unique due to the presence of both a piperidine ring and a formyl group, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C15H17NO4/c1-20-15(19)9-16-7-6-13(8-14(16)18)12-4-2-11(10-17)3-5-12/h2-5,10,13H,6-9H2,1H3

InChI Key

RXXFBQFIZWYXCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

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